tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethoxy)(tert-butoxycarbonyl)carbamate
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Overview
Description
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate: is a chemical compound with the molecular formula C11H24N2O5 and a molecular weight of 264.32 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-aminoethoxy)ethoxy)ethanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a protecting group for amines in organic synthesis. It helps prevent unwanted reactions during multi-step synthesis processes .
Biology: In biological research, it is used to modify biomolecules, such as peptides and proteins, to study their functions and interactions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under mild conditions, allowing for the controlled release of the protected amine . This property is particularly useful in organic synthesis and drug development .
Comparison with Similar Compounds
tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar structure but with fewer ethoxy groups.
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar structure but with different substituents.
Uniqueness: tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate is unique due to its specific structure, which provides enhanced solubility and stability compared to other similar compounds . This makes it particularly useful in applications requiring precise control over chemical reactions and modifications .
Properties
Molecular Formula |
C16H32N2O7 |
---|---|
Molecular Weight |
364.43 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H32N2O7/c1-15(2,3)24-13(19)18(14(20)25-16(4,5)6)23-12-11-22-10-9-21-8-7-17/h7-12,17H2,1-6H3 |
InChI Key |
PFKVWDFFJWLVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCN |
Origin of Product |
United States |
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